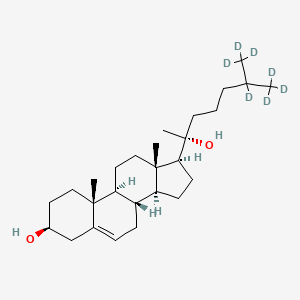
20Alpha-Hydroxy Cholesterol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20Alpha-Hydroxy Cholesterol-d7, also known as (3β)-Cholest-5-ene-3,20-diol-d7, is a deuterated form of 20Alpha-Hydroxy Cholesterol. This compound is a stable isotope-labeled derivative used primarily in biochemical research. It has a molecular formula of C27H39D7O2 and a molecular weight of 409.7 . The deuterium labeling makes it particularly useful in mass spectrometry and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20Alpha-Hydroxy Cholesterol-d7 typically involves the deuteration of 20Alpha-Hydroxy Cholesterol. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to handle deuterated compounds .
化学反応の分析
Types of Reactions
20Alpha-Hydroxy Cholesterol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and properties in different environments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
20Alpha-Hydroxy Cholesterol-d7 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study cholesterol metabolism and related pathways.
Biology: Investigated for its role in cellular cholesterol homeostasis and lipid metabolism.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as atherosclerosis and non-alcoholic fatty liver disease (NAFLD).
作用機序
20Alpha-Hydroxy Cholesterol-d7 exerts its effects primarily through its interaction with liver X receptors (LXRs). Upon binding to LXRs, it induces the expression of genes encoding proteins involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1. This leads to the removal of excess cholesterol from cells. Additionally, it modulates the expression of genes involved in fatty acid synthesis and lipid droplet formation, further influencing lipid metabolism .
類似化合物との比較
Similar Compounds
20Alpha-Hydroxy Cholesterol: The non-deuterated form, which shares similar biochemical properties but lacks the deuterium labeling.
22R-Hydroxy Cholesterol: Another hydroxylated cholesterol derivative with distinct biological activities.
25-Hydroxy Cholesterol: Known for its role in regulating cholesterol homeostasis and immune responses.
Uniqueness
The uniqueness of 20Alpha-Hydroxy Cholesterol-d7 lies in its deuterium labeling, which enhances its utility in analytical techniques such as mass spectrometry and NMR spectroscopy. This labeling allows for more precise and accurate measurements, making it a valuable tool in biochemical research .
特性
分子式 |
C27H46O2 |
|---|---|
分子量 |
409.7 g/mol |
IUPAC名 |
(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-2-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1/i1D3,2D3,18D |
InChIキー |
MCKLJFJEQRYRQT-UAPCWYRKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



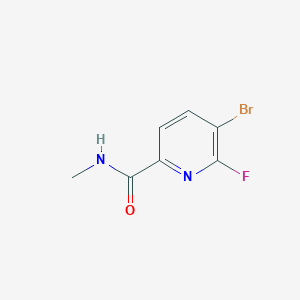
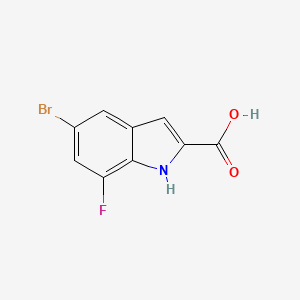

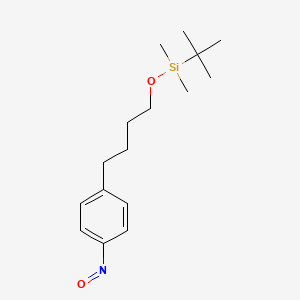
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)
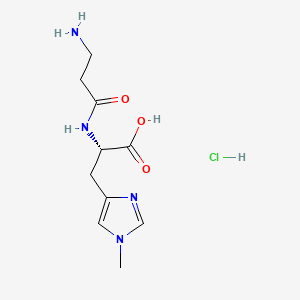
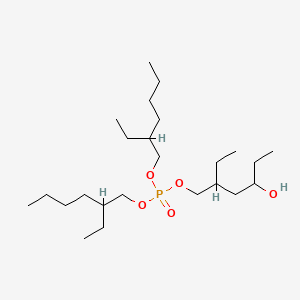
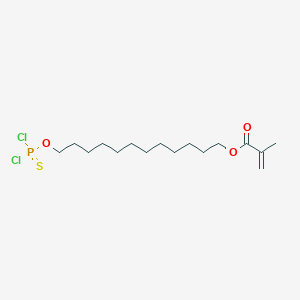
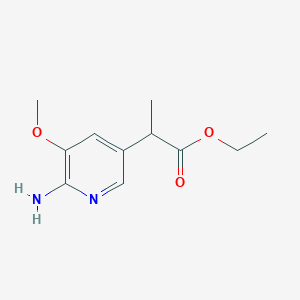
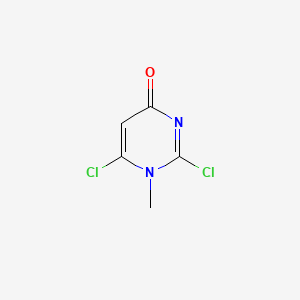
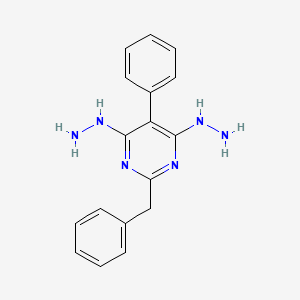
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)

